molecular formula C14H20N2O3 B1520664 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-84-4

1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No. B1520664
M. Wt: 264.32 g/mol
InChI Key: DMSZWLDMGGTLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-11(13)12(8-15)16-7-6-10(9-16)14(17)18/h2-5,10,12H,6-9,15H2,1H3,(H,17,18) . This indicates that the compound has a pyrrolidine ring attached to a carboxylic acid group, with a 2-methoxyphenyl-ethyl group also attached to the pyrrolidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

This compound has a boiling point of 441.7ºC at 760 mmHg and a density of 1.227g/cm3 .

Scientific Research Applications

Antibacterial Agents

One area of research involves the development of antibacterial agents. A study by Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, suggesting potential as antibacterial agents for further biological studies (Egawa et al., 1984).

Intermediate for Anticoagulants

Another study focused on the synthesis of intermediates for anticoagulants. Wang et al. (2017) reported on the X-ray powder diffraction data of a compound related to the anticoagulant apixaban, indicating the importance of such compounds in synthesizing medication (Wang et al., 2017).

Antimicrobial Activity

Research by Patel et al. (2011) involved synthesizing new pyridine derivatives, showing variable and modest activity against bacteria and fungi, highlighting the antimicrobial potential of these compounds (Patel et al., 2011).

Electrochemical Reduction

Nonaka et al. (1981) investigated the electroreduction of substituents on a pyridine ring, revealing insights into the synthetic scope and reduction mechanisms of such compounds (Nonaka et al., 1981).

Synthesis of 3-Acyltetramic Acids

Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, a process with potential in developing novel chemical entities (Jones et al., 1990).

properties

IUPAC Name

1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-11(13)12(8-15)16-7-6-10(9-16)14(17)18/h2-5,10,12H,6-9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZWLDMGGTLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661403
Record name 1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

CAS RN

886363-84-4
Record name 1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-84-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.